molecular formula C10H5F2NO3 B12066932 2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12066932
M. Wt: 225.15 g/mol
InChI Key: ORTTVFAOUHDDAX-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound with a complex structure that includes both fluorinated aromatic and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor containing the 3,4-difluorophenyl group and an appropriate oxazole-forming moiety under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole ring and the difluorophenyl group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H5F2NO3

Molecular Weight

225.15 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

ORTTVFAOUHDDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CO2)C(=O)O)F)F

Origin of Product

United States

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